REACTION_SMILES
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[Cl:3][c:4]1[cH:5][c:6]2[c:7]([nH:8][c:9](=[O:11])[o:10]2)[cH:12][cH:13]1.[Na+:2].[O:14]1[CH2:15][CH2:16][O:17][CH2:18][CH2:19]1.[OH-:1]>>[cH:4]1[cH:5][c:6]2[c:7]([nH:8][c:9](=[O:11])[o:10]2)[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2ccc(Cl)cc2o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=c1[nH]c2ccccc2o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |